7-Hydroxynalidixic acid
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Overview
Description
Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.
Scientific Research Applications
Pharmacokinetics and Metabolism : HNA is rapidly absorbed and hydroxylated from nalidixic acid and is primarily excreted in urine. Studies have shown that there is no significant accumulation of HNA during treatment with nalidixic acid, indicating its effective metabolism and excretion (Ferry, Cuisinaud, Pozet, Zech, & Sassard, 1981).
Spectrofluorimetric Studies : The interaction of HNA with γ-cyclodextrin has been investigated through fluorescence spectroscopy. This research has led to the development of a fluorimetric method for determining HNA concentration in γ-cyclodextrin aqueous solutions, enhancing the understanding of its chemical properties (Durán-Merás, de la Peña, Salinas, & Cáceres, 1997).
Analytical Methods for Detection : Various methods have been developed for the determination of HNA in biological samples, such as trout muscle tissue. These methods often involve high-performance liquid chromatography (HPLC) and have improved the efficiency and accuracy of detecting HNA and related compounds (Merás, Díaz, López, & Cáceres, 2000).
Metabolism in Different Species : The metabolism of nalidixic acid into HNA has been observed to vary across different animal species. This has implications for understanding how various organisms process and respond to this compound (Harvey & Edelson, 1977).
Implications in Neurological Research : Although not directly related to HNA, research on similar compounds, such as 7-nitroindazole, has shown potential in protecting against neurological damage in models of Parkinson's disease, which may open avenues for exploring HNA's role in similar contexts (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).
properties
CAS RN |
3759-18-0 |
---|---|
Product Name |
7-Hydroxynalidixic acid |
Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |
InChI Key |
FRJDYPGZHOEEKU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
Other CAS RN |
3759-18-0 |
synonyms |
7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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